1-Methyl-3-(2-pyrrolidinyl)piperidine is a cyclic amine compound primarily investigated for its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors play crucial roles in various neurological processes, making this compound and its derivatives of significant interest in the development of potential therapies for neurological disorders. [, , ]
1-Methyl-3-(pyrrolidin-2-yl)piperidine is a heterocyclic organic compound characterized by the presence of both piperidine and pyrrolidine rings. This compound, identified by the Chemical Abstracts Service registry number 524674-30-4, has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique structural properties. The compound is particularly noted for its interactions with biological targets, making it a subject of interest in drug discovery and development.
The compound can be synthesized through various chemical methods, often involving the reaction of 1-methylpiperidine with pyrrolidine. Its derivatives and related compounds are frequently studied in academic and industrial research settings, contributing to a growing body of literature on its synthesis and applications .
1-Methyl-3-(pyrrolidin-2-yl)piperidine is classified as a piperidine derivative. Piperidines are saturated six-membered nitrogen-containing heterocycles, while pyrrolidines are five-membered analogs. The combination of these two structures imparts unique chemical properties that are exploited in various scientific fields, particularly in medicinal chemistry .
The synthesis of 1-Methyl-3-(pyrrolidin-2-yl)piperidine can be achieved through several methods:
Industrial synthesis often focuses on optimizing these routes for higher yields and purity using techniques such as continuous flow reactors and advanced catalytic systems. These innovations not only improve efficiency but also align with green chemistry principles by minimizing waste .
The molecular structure of 1-Methyl-3-(pyrrolidin-2-yl)piperidine features a piperidine ring bonded to a pyrrolidine moiety. This unique arrangement allows for diverse conformational possibilities due to the flexibility of the nitrogen-containing rings.
Key structural data includes:
1-Methyl-3-(pyrrolidin-2-yl)piperidine participates in various chemical reactions:
The specific products formed depend on reaction conditions such as temperature, pressure, and the presence of catalysts .
The mechanism of action for 1-Methyl-3-(pyrrolidin-2-yl)piperidine involves its interaction with biological targets, particularly enzymes and receptors. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.
Research indicates that derivatives of this compound exhibit IC values ranging from 1 to 8 µM against COX-2, suggesting significant anti-inflammatory potential . The action mechanism may involve an outer-sphere dissociative pathway during hydrogenation processes.
1-Methyl-3-(pyrrolidin-2-yl)piperidine is typically a colorless liquid or solid at room temperature, with a characteristic odor. Its melting point and boiling point vary based on purity and structural conformation.
The compound is soluble in polar organic solvents but may exhibit limited solubility in non-polar solvents due to its heterocyclic nature. It demonstrates typical reactivity patterns associated with nitrogen-containing compounds, including nucleophilic substitution and electrophilic addition reactions .
1-Methyl-3-(pyrrolidin-2-yl)piperidine has several applications across various scientific domains:
The synthesis of 1-methyl-3-(pyrrolidin-2-yl)piperidine—a compound featuring a piperidine-pyrrolidine bis-heterocyclic scaffold—has evolved significantly since the mid-20th century. Early routes relied heavily on stoichiometric reductants like lithium aluminum hydride (LiAlH₄) for reductive amination or pyridine hydrogenation. For example, 3-pyridyl-pyrrolidine precursors underwent exhaustive reduction under high-pressure hydrogenation (5–20 atm) using homogeneous catalysts such as PtO₂ or Raney nickel [6]. These methods suffered from poor stereoselectivity, yielding racemic mixtures of the target compound with challenging purification requirements. The 1980s saw incremental improvements with borohydride-based reductants in polar aprotic solvents (e.g., DMF), which mitigated over-reduction but still produced modest diastereomeric ratios (typically 1:1 to 3:1 cis/trans) [5]. A pivotal shift occurred in the 2000s with the adoption of transfer hydrogenation techniques using formic acid or ammonium formate, enabling milder conditions (80–100°C) and better functional group tolerance [1]. These developments laid the groundwork for contemporary catalytic asymmetric synthesis, addressing the compound’s complex stereochemistry.
Table 1: Evolution of Synthetic Strategies for 1-Methyl-3-(pyrrolidin-2-yl)piperidine
Era | Key Method | Conditions | Limitations |
---|---|---|---|
1950s-1970s | Catalytic Hydrogenation | PtO₂, 15-20 atm H₂, EtOH, 80°C | Low stereoselectivity, high pressure |
1980s-1990s | Borohydride Reduction | NaBH₄/CeCl₃, DMF, 25°C | Moderate diastereomeric ratios |
2000s-Present | Transfer Hydrogenation | HCO₂NH₄, Pd/C, MeOH, 80°C | Improved selectivity, scalable |
Contemporary syntheses of 1-methyl-3-(pyrrolidin-2-yl)piperidine emphasize modular ring assembly and late-stage functionalization. One advanced approach employs a double reductive amination strategy: (1) Condensation of N-Boc-piperidone with pyrrolidine-2-carbaldehyde generates a cyclic imine; (2) Stereoselective reduction with L-Selectride yields the cis-configured amine; (3) N-Methylation via Eschweiler-Clarke conditions (HCHO/HCO₂H) installs the 1-methyl group [5]. This sequence achieves diastereomeric excesses >90% for the thermodynamically favored cis isomer. Alternatively, electroreductive cyclization in flow microreactors offers atom-efficient access to the core structure. Imines derived from 5-aminopentanal and pyrrolidine-2-carboxaldehyde undergo cathodic reduction (glassy carbon cathode, –1.8 V) with 1,5-dibromopentane as an electrophile trap, furnishing the bicyclic system in 65–72% yield within seconds of residence time [8]. The flow system’s high surface-to-volume ratio minimizes over-reduction byproducts (<5%), outperforming batch reactors.
Table 2: Performance of Modern Synthetic Routes
Method | Key Steps | Yield (%) | Diastereoselectivity (cis:trans) |
---|---|---|---|
Double Reductive Amination | Imine formation → L-Selectride reduction → N-methylation | 78–85 | 9:1 |
Electroreductive Cyclization | Cathodic imine reduction → alkylative cyclization | 65–72 | 7:1 (due to kinetic preference) |
Tandem Cyclization | Ring-closing metathesis → hydrogenation | 60–68 | 8:1 |
Catalysts play a decisive role in constructing the piperidine and pyrrolidine rings of 1-methyl-3-(pyrrolidin-2-yl)piperidine. Heterogeneous hydrogenation catalysts dominate for pyridine reduction: Recent advances include cobalt nanoparticles (Co/TiO₂) for aqueous-phase pyridine hydrogenation (20 bar H₂, 120°C), achieving near-quantitative conversion and >95% piperidine selectivity [6]. For asymmetric synthesis, Ru(II)-BINAP complexes enable enantioselective hydrogenation of 3-(2-pyrrolyl)pyridine derivatives, affording the target compound with 88–92% ee under mild pressures (5–10 bar H₂) [6]. Lewis acid catalysis also proves valuable: Scandium(III) triflate catalyzes the intramolecular Mannich cyclization of linear N-(4-pentenyl)-pyrrolidine-2-carboxamide precursors, forming the piperidine ring with exclusive cis-selectivity (dr >20:1) [3]. Additionally, biomass-derived Cu catalysts like Cu/HMPC (from hyperaccumulating plants) facilitate imine formation—a key step in reductive amination routes—with TOFs up to 339 h⁻¹ at ambient temperature [9].
Table 3: Catalytic Systems for Key Synthetic Steps
Catalyst Type | Representative Catalyst | Reaction | Conditions | Efficiency |
---|---|---|---|---|
Heterogeneous Metal | Co/TiO₂ nanoparticles | Pyridine → piperidine hydrogenation | 120°C, 20 bar H₂, H₂O | >95% yield, >99% selectivity |
Homogeneous Chiral | Ru-XylBINAP | Asymmetric hydrogenation | 80°C, 10 bar H₂, iPrOH | 92% ee, 90% yield |
Lewis Acid | Sc(OTf)₃ | Mannich cyclization | CH₂Cl₂, 25°C, 2 h | >95% yield, dr >20:1 |
Biomass-Supported | Cu/HMPC | Imine synthesis | O₂, 25°C, 12 h | TOF 339 h⁻¹ |
The structural features of 1-methyl-3-(pyrrolidin-2-yl)piperidine significantly influence its synthetic accessibility and physicochemical properties compared to homologs. Steric hindrance at C3 due to the pyrrolidine group complicates cyclization more than in simpler analogs like 1-methyl-3-phenylpiperidine. For instance, reductive amination routes for the latter proceed at 25°C in 4 hours (yield: 94%), whereas the title compound requires 48 hours at 60°C for comparable yields [5]. Electronic effects also modulate reactivity: The electron-donating pyrrolidine nitrogen enhances nucleophilicity at C3, facilitating N-alkylation but increasing epimerization risk during functionalization. Among bioisosteres, 3-(piperidin-1-yl)piperidine derivatives form more rapidly under hydrogenation conditions (TOF 220 h⁻¹ vs. 180 h⁻¹ for the title compound) due to reduced steric demand [6]. Pharmacologically relevant analogs like A₂A adenosine receptor antagonists (e.g., 2-(furan-2-yl)-N⁵-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine) exhibit Ki values of 8.62 nM, whereas piperidine-pyrrolidine hybrids in this series show attenuated affinity (Ki >50 nM), underscoring the scaffold’s sensitivity to substituent effects [10].
Table 4: Comparative Analysis of Piperidine Derivatives
Compound | Key Structural Feature | Synthetic Yield (%) | Reaction Rate (TOF, h⁻¹) | Notable Property |
---|---|---|---|---|
1-Methyl-3-(pyrrolidin-2-yl)piperidine | C3-pyrrolidine substituent | 65–78 | 180 (hydrogenation) | High stereochemical complexity |
1-Methyl-3-phenylpiperidine | C3-aryl group | 90–94 | 300 | Ease of synthesis |
3-(Piperidin-1-yl)piperidine | C3-amino-piperidine | 82–88 | 220 | Enhanced hydrogenation rate |
2-Furyl-thiazolopyrimidine-piperazine | Piperazine linker | >95 | N/A | Ki = 8.62 nM (A₂A AR) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1